
Dépramine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Properties
Depramine functions primarily as a non-selective monoamine reuptake inhibitor , increasing the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft by blocking their reuptake. This mechanism is similar to that of other tricyclic antidepressants (TCAs), although Depramine exhibits a more pronounced effect on norepinephrine levels than on serotonin.
Chemical Structure :
- Chemical Formula : C19H22N2
- CAS Number : 303-54-8
Historical Context and Clinical Trials
Depramine was initially investigated in the 1960s for its antidepressant effects. Early clinical trials suggested that it could be effective in treating depression; however, serious side effects such as cardiac arrhythmias and seizures led to its withdrawal from the market by the 1980s. Despite this, Depramine remains a point of reference for developing newer and safer norepinephrine reuptake inhibitors.
Mood Disorders
Depramine's primary application has been in the treatment of mood disorders, particularly depression. Its ability to inhibit the reuptake of norepinephrine suggests that it could enhance mood regulation. However, due to safety concerns, it is not commonly used in current clinical practice.
Attention Deficit Hyperactivity Disorder (ADHD)
Some studies have explored Depramine's effects on ADHD symptoms. While evidence remains inconclusive, its role as a norepinephrine reuptake inhibitor may provide a basis for further research into its efficacy for this condition.
Parkinson's Disease
Research indicates that Depramine may have beneficial effects on patients with Parkinson's disease by decreasing autonomic arousal responses. This suggests potential applications in managing certain symptoms associated with Parkinson's.
Cognitive Effects
Depramine has been shown to interact with acetylcholine systems by inhibiting acetylcholinesterase activity. This interaction may lead to cognitive enhancements or side effects commonly associated with anticholinergic activity.
Comparative Analysis with Other Tricyclic Antidepressants
The following table compares Depramine with other well-known tricyclic antidepressants:
Compound Name | Chemical Structure | Primary Action | Unique Features |
---|---|---|---|
Imipramine | C19H24N2 | Norepinephrine and serotonin reuptake inhibitor | First marketed TCA; broader clinical use |
Clomipramine | C19H21ClN2 | Norepinephrine and serotonin reuptake inhibitor | Potent serotonergic activity |
Nortriptyline | C18H21N | Norepinephrine reuptake inhibitor | Fewer side effects; less sedating |
Lofepramine | C19H20ClN2 | Norepinephrine reuptake inhibitor | Less cardiotoxic; used in treatment-resistant depression |
Depramine | C19H22N2 | Norepinephrine reuptake inhibitor | Historical significance; potential in ADHD and Parkinson's |
Mécanisme D'action
Target of Action
Depramine, also known as Desipramine, is a tricyclic antidepressant (TCA) that primarily targets the norepinephrine transporter . It selectively blocks the reuptake of norepinephrine (noradrenaline) from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine . Additionally, Depramine inhibits acetylcholinesterase, Mg2±ATPase, and Na+/K+ ATPase activity .
Mode of Action
Depramine interacts with its targets by inhibiting the reuptake of norepinephrine at the noradrenergic nerve endings in the central nervous system . This inhibition increases the synaptic concentration of norepinephrine, leading to enhanced neurotransmission . Depramine also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Biochemical Pathways
The primary biochemical pathway affected by Depramine is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, Depramine increases their concentration in the synaptic cleft, enhancing neurotransmission . This leads to an overall increase in serotonergic neurotransmission, which is thought to contribute to the antidepressant effects of TCAs .
Pharmacokinetics
Depramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . The 2-hydroxylation metabolic pathway of Depramine is under genetic control . The systemic availability for Depramine is increased in individuals with poor metabolism . The intrinsic clearance of Depramine is reduced 4-fold in individuals with poor metabolism .
Result of Action
The molecular and cellular effects of Depramine’s action primarily involve the enhancement of norepinephrine and serotonin neurotransmission . This leads to a positive effect on mood in depressed individuals . Depramine also exerts less anticholinergic and sedative side effects compared to tertiary amine TCAs, such as amitriptyline and clomipramine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Depramine. Stressful life experiences, especially those occurring early in life, can impact brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes . Peripheral and central dopamine systems are sensitive to environmental stress, such as a high-fat diet, suggesting a basis of covariance of peripheral and central actions of dopaminergic agents .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Les conditions de réaction nécessitent souvent l'utilisation d'acides ou de bases forts pour faciliter les étapes de cyclisation et de fonctionnalisation subséquentes .
Méthodes de production industrielle
l'approche générale impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites pour la préparation à l'échelle du laboratoire, avec des étapes supplémentaires pour la purification et le contrôle de la qualité afin de répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La dépramine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de this compound.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels sur la structure de la this compound.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des métabolites hydroxylés, tandis que la réduction peut produire des dérivés d'amines .
Applications de recherche scientifique
Chimie : Utilisé comme composé de référence en chimie analytique pour l'étude des antidépresseurs tricycliques.
Biologie : Investigé pour ses effets sur les systèmes de neurotransmetteurs et l'inhibition enzymatique.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de la dépression et d'autres troubles neurologiques.
Industrie : Utilisé dans la recherche et le développement de nouveaux médicaments antidépresseurs.
Mécanisme d'action
La this compound exerce ses effets principalement en inhibant la recapture de la norépinéphrine et de la sérotonine, ce qui conduit à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique. Cette inhibition améliore la neurotransmission et contribue à ses effets antidépresseurs. La this compound interagit également avec divers récepteurs, notamment les récepteurs de l'histamine-H1, de l'alpha-1 adrénergique et muscariniques, ce qui explique ses effets sédatifs, hypotenseurs et anticholinergiques .
Comparaison Avec Des Composés Similaires
La dépramine est structurellement et fonctionnellement similaire à d'autres antidépresseurs tricycliques tels que l'imipramine et la désipramine. Il est unique dans son inhibition spécifique de l'acétylcholinestérase et de la magnésium ion-adénosine triphosphatase . Des composés similaires comprennent :
Imipramine : Un autre antidépresseur tricyclique utilisé pour traiter la dépression et l'énurésie.
Désipramine : Un métabolite de l'imipramine ayant des propriétés antidépressives similaires
Le profil pharmacologique unique de la this compound en fait un composé précieux pour la recherche malgré son absence de disponibilité commerciale.
Activité Biologique
Depramine, also known as desipramine, is a tricyclic antidepressant (TCA) primarily used in the treatment of depression and various anxiety disorders. Its pharmacological profile includes selective norepinephrine reuptake inhibition, with some activity on serotonin reuptake and adrenergic receptors. This article delves into the biological activity of Depramine, encompassing its mechanisms of action, effects on neurotransmitter systems, immune modulation, and clinical implications based on diverse research findings.
Depramine's primary mechanism involves the inhibition of norepinephrine reuptake at the presynaptic neuron, leading to increased levels of norepinephrine in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, Depramine exhibits weak serotonin reuptake inhibition, which may contribute to its efficacy in treating depression.
Pharmacokinetics:
- Bioavailability: 60–70%
- Protein Binding: Approximately 91%
- Metabolism: Primarily in the liver via CYP2D6
- Half-life: 12–30 hours
- Excretion: Urine (70%), feces
Neurotransmitter Modulation
Research indicates that Depramine significantly influences various neurotransmitter systems. A study comparing Depramine with other compounds showed that it did not alter the spontaneous firing rate of Purkinje neurons but did affect inhibitory responses to gamma-aminobutyric acid (GABA), suggesting a nuanced role in modulating neuronal excitability and synaptic transmission .
Immune System Interaction
Depramine has been shown to interact with immune functions. Specifically, a study demonstrated that desmethylimipramine (DMI), a metabolite of Depramine, reversibly inhibits natural killer (NK) cell activity at clinically relevant concentrations. This finding underscores the potential immunomodulatory effects of Depramine, which may have implications for patients with mood disorders who are also facing immune challenges .
Efficacy in Depression and Anxiety Disorders
Depramine is primarily indicated for:
- Major depressive disorder
- Attention-deficit hyperactivity disorder (ADHD)
- Neuropathic pain
- Obsessive-compulsive disorder (OCD)
Clinical studies have shown that while Depramine is effective for acute depressive episodes, its long-term efficacy remains debated due to potential side effects and withdrawal symptoms upon discontinuation .
Side Effects
Common side effects associated with Depramine include:
- Constipation
- Dizziness
- Weight gain
- Increased appetite
- Agitation and anxiety
- Hallucinations or mania in rare cases
These side effects necessitate careful monitoring, particularly in vulnerable populations such as the elderly or those with concurrent health issues .
Case Studies and Research Findings
Several case studies highlight the clinical application and challenges associated with Depramine:
- Case Study on Overdose Management : A report described patients who exhibited severe side effects from high concentrations of imipramine and nortriptyline. Upon reducing dosages, significant improvements were noted, emphasizing the importance of monitoring blood levels when prescribing TCAs like Depramine .
- Longitudinal Study on Efficacy : A systematic review indicated that while short-term benefits from Depramine are evident in treating depression, concerns regarding long-term use persist due to adverse effects and withdrawal symptoms .
Summary Table of Biological Activity
Aspect | Details |
---|---|
Primary Action | Norepinephrine reuptake inhibition |
Secondary Action | Weak serotonin reuptake inhibition |
Key Effects | Modulates neurotransmitter activity; affects immune function |
Common Side Effects | Constipation, dizziness, weight gain, agitation |
Clinical Uses | Depression, ADHD, neuropathic pain, OCD |
Propriétés
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBYHZACPPSJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1]) | |
Record name | Depramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90184388 | |
Record name | Depramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-54-8 | |
Record name | Depramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Depramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Depramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.